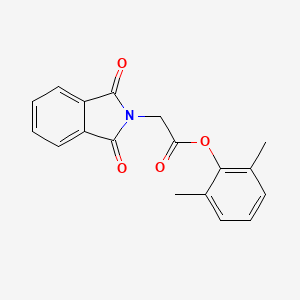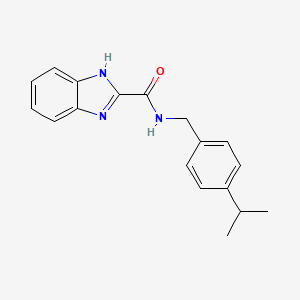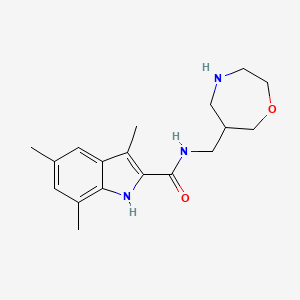![molecular formula C21H20N4OS B5558457 N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)
N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to a class of synthetic molecules characterized by a complex heterocyclic structure that involves thiazole and imidazo[1,2-a]pyridine rings. Such molecules are of interest due to their diverse biological activities and potential for pharmaceutical applications. While specific information on this compound is scarce, related molecules have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to which various substituents are added through reactions such as alkylation, acylation, and cyclization. For instance, Mohamed et al. (2021) described the synthesis of thiazolopyridine derivatives via interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, to confirm the presence of desired functional groups and the overall molecular architecture. The structure of novel compounds is often elucidated through elemental analysis and spectroscopic data, confirming the presence of thiazole and imidazo[1,2-a]pyridine rings along with other substituents.
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including further functionalization of the rings, formation of new bonds, and introduction of additional substituents, which can significantly alter their chemical properties. For example, the synthesis of triazolopyrimidine derivatives from amino-imino derivatives indicates the versatility of these compounds in chemical transformations (Mohamed, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, are crucial for their application in drug formulation. These properties are influenced by the molecular structure and can be optimized for specific pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other pharmaceutical ingredients, determine the compound's suitability for drug development. The antimicrobial and potential antitubercular activities of related compounds highlight the importance of chemical properties in defining their biological efficacy (Li et al., 2020).
Applications De Recherche Scientifique
Synthesis and Derivative Development
Researchers have focused on synthesizing new derivatives of related heterocyclic compounds, exploring their synthesis pathways, and evaluating their potential applications. For instance, the synthesis of novel tetrahydropyrimidine derivatives and their thiazolo and benzothiazepine derivatives highlights the versatility of these compounds in generating new chemical entities with diverse properties (A. Fadda et al., 2013). Similarly, the development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the therapeutic potential of such compounds (A. Rahmouni et al., 2016).
Antimicrobial and Anticancer Activities
Several studies have been conducted to evaluate the antimicrobial and anticancer activities of heterocyclic compounds. For example, thiazole-aminopiperidine hybrid analogues have been investigated for their efficacy as Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in treating tuberculosis (V. U. Jeankumar et al., 2013). Additionally, novel derivatives of pyrimidine clubbed with thiazolidinone have shown promising antimicrobial and anticancer activities, indicating the broad-spectrum therapeutic potential of these compounds (M. Verma & P. Verma, 2022).
Structural and Aggregation Studies
Investigations into the structural modifications and aggregation properties of related compounds have provided insights into their conformational features and intermolecular interaction patterns. Such studies are crucial for understanding the fundamental properties that contribute to the biological and chemical behaviors of these molecules (H. Nagarajaiah & N. Begum, 2014).
Orientations Futures
Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the design and development of different thiazole derivatives continue to be an active area of research .
Propriétés
IUPAC Name |
N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-20-23-14(2)18(27-20)11-22-21(26)16-9-10-19-24-17(13-25(19)12-16)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXEWUCZUJKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)CNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)


![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)


![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)


![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)
![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)